Cas no 2138518-02-0 (4-[Bis(2-hydroxyethyl)amino]-6-(trifluoromethyl)piperidin-2-one)
![4-[Bis(2-hydroxyethyl)amino]-6-(trifluoromethyl)piperidin-2-one structure](https://www.kuujia.com/scimg/cas/2138518-02-0x500.png)
4-[Bis(2-hydroxyethyl)amino]-6-(trifluoromethyl)piperidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-[bis(2-hydroxyethyl)amino]-6-(trifluoromethyl)piperidin-2-one
- 2-Piperidinone, 4-[bis(2-hydroxyethyl)amino]-6-(trifluoromethyl)-
- 4-[Bis(2-hydroxyethyl)amino]-6-(trifluoromethyl)piperidin-2-one
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- Inchi: 1S/C10H17F3N2O3/c11-10(12,13)8-5-7(6-9(18)14-8)15(1-3-16)2-4-17/h7-8,16-17H,1-6H2,(H,14,18)
- InChI Key: JSQMEJPSZJCDKM-UHFFFAOYSA-N
- SMILES: FC(C1CC(CC(N1)=O)N(CCO)CCO)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 280
- XLogP3: -0.5
- Topological Polar Surface Area: 72.8
4-[Bis(2-hydroxyethyl)amino]-6-(trifluoromethyl)piperidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-764557-2.5g |
4-[bis(2-hydroxyethyl)amino]-6-(trifluoromethyl)piperidin-2-one |
2138518-02-0 | 95% | 2.5g |
$3332.0 | 2024-05-22 | |
Enamine | EN300-764557-0.05g |
4-[bis(2-hydroxyethyl)amino]-6-(trifluoromethyl)piperidin-2-one |
2138518-02-0 | 95% | 0.05g |
$1428.0 | 2024-05-22 | |
Enamine | EN300-764557-1.0g |
4-[bis(2-hydroxyethyl)amino]-6-(trifluoromethyl)piperidin-2-one |
2138518-02-0 | 95% | 1.0g |
$1701.0 | 2024-05-22 | |
Enamine | EN300-764557-0.5g |
4-[bis(2-hydroxyethyl)amino]-6-(trifluoromethyl)piperidin-2-one |
2138518-02-0 | 95% | 0.5g |
$1632.0 | 2024-05-22 | |
Enamine | EN300-764557-0.25g |
4-[bis(2-hydroxyethyl)amino]-6-(trifluoromethyl)piperidin-2-one |
2138518-02-0 | 95% | 0.25g |
$1564.0 | 2024-05-22 | |
Enamine | EN300-764557-10.0g |
4-[bis(2-hydroxyethyl)amino]-6-(trifluoromethyl)piperidin-2-one |
2138518-02-0 | 95% | 10.0g |
$7312.0 | 2024-05-22 | |
Enamine | EN300-764557-0.1g |
4-[bis(2-hydroxyethyl)amino]-6-(trifluoromethyl)piperidin-2-one |
2138518-02-0 | 95% | 0.1g |
$1496.0 | 2024-05-22 | |
Enamine | EN300-764557-5.0g |
4-[bis(2-hydroxyethyl)amino]-6-(trifluoromethyl)piperidin-2-one |
2138518-02-0 | 95% | 5.0g |
$4930.0 | 2024-05-22 |
4-[Bis(2-hydroxyethyl)amino]-6-(trifluoromethyl)piperidin-2-one Related Literature
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
Additional information on 4-[Bis(2-hydroxyethyl)amino]-6-(trifluoromethyl)piperidin-2-one
Introduction to 4-[Bis(2-hydroxyethyl)amino]-6-(trifluoromethyl)piperidin-2-one (CAS No. 2138518-02-0)
4-[Bis(2-hydroxyethyl)amino]-6-(trifluoromethyl)piperidin-2-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2138518-02-0, has garnered attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates several key features that make it a valuable candidate for further research and exploration.
The presence of Bis(2-hydroxyethyl)amino groups in the molecular framework contributes to the compound's solubility and reactivity, which are critical factors in pharmaceutical formulations. These groups enhance the compound's ability to interact with biological targets, making it a promising candidate for the development of new therapeutic agents. Additionally, the trifluoromethyl group introduces a high electronegativity element, which can influence the electronic properties of the molecule and potentially enhance its binding affinity to biological receptors.
The piperidin-2-one core of the molecule provides a stable scaffold that can be modified to achieve specific pharmacological effects. This core structure is commonly found in various pharmaceutical compounds, indicating its versatility and utility in drug design. The combination of these structural elements makes 4-[Bis(2-hydroxyethyl)amino]-6-(trifluoromethyl)piperidin-2-one a compound of great interest for researchers seeking novel therapeutic solutions.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in drug development. The introduction of fluorine atoms into molecular structures can significantly alter their pharmacokinetic and pharmacodynamic properties. In particular, the trifluoromethyl group is known to enhance metabolic stability, improve binding affinity, and increase bioavailability. These attributes make fluorinated compounds highly desirable in the pharmaceutical industry.
The synthesis of 4-[Bis(2-hydroxyethyl)amino]-6-(trifluoromethyl)piperidin-2-one involves a series of well-defined chemical reactions that require precise control over reaction conditions. The process typically involves the condensation of appropriate precursors under controlled temperature and pH conditions. The use of high-purity reagents is essential to ensure the final product meets the required specifications for pharmaceutical applications.
In vitro studies have demonstrated the potential of this compound as a lead molecule for further drug development. Its ability to interact with biological targets suggests that it may have therapeutic applications in various disease areas. For instance, preliminary studies have indicated that derivatives of this compound may exhibit anti-inflammatory and anti-cancer properties. These findings underscore the importance of continued research into this promising molecule.
The structural flexibility of 4-[Bis(2-hydroxyethyl)amino]-6-(trifluoromethyl)piperidin-2-one allows for further modifications to optimize its pharmacological profile. Researchers can explore different substituents and functional groups to fine-tune its activity and selectivity. This adaptability makes it a valuable scaffold for designing novel drugs with improved efficacy and reduced side effects.
The growing interest in fluorinated compounds has led to numerous innovations in synthetic methodologies. New techniques have been developed to facilitate the introduction of fluorine atoms into complex molecular structures with high precision. These advancements have enabled researchers to create a wide range of fluorinated derivatives, including those based on piperidin-2-one scaffolds.
The potential applications of 4-[Bis(2-hydroxyethyl)amino]-6-(trifluoromethyl)piperidin-2-one extend beyond traditional pharmaceuticals. Its unique properties make it suitable for use in other areas such as agrochemicals and materials science. The compound's ability to undergo various chemical modifications allows for the creation of derivatives with tailored properties for specific applications.
Ongoing research efforts are focused on elucidating the mechanisms by which this compound interacts with biological targets. Understanding these interactions at a molecular level is crucial for optimizing its therapeutic potential. Advanced computational methods and experimental techniques are being employed to gain deeper insights into its pharmacological properties.
The safety and efficacy of any new drug candidate must be thoroughly evaluated before it can be considered for clinical use. Preclinical studies are essential to assess the potential benefits and risks associated with 4-[Bis(2-hydroxyethyl)amino]-6-(trifluoromethyl)piperidin-2-one. These studies provide critical data that informs decision-making regarding further development and regulatory approval.
In conclusion, 4-[Bis(2-hydroxyethyl)amino]-6-(trifluoromethyl)piperidin-2-one (CAS No. 2138518-02-0) is a compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its favorable physicochemical properties, make it an attractive candidate for further exploration. Continued research efforts are expected to uncover new applications and therapeutic benefits derived from this promising molecule.
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